N-(2-chlorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
描述
属性
IUPAC Name |
N-(2-chlorophenyl)-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-14-5-1-2-6-15(14)23-19(27)26-9-3-4-13(12-26)10-17-24-18(25-28-17)16-11-21-7-8-22-16/h1-2,5-8,11,13H,3-4,9-10,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIHWWVZMLPLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-chlorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide (CAS Number: 1705440-77-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to consolidate current research findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.8 g/mol. The structure features a piperidine ring, an oxadiazole moiety, and a chlorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.8 g/mol |
| CAS Number | 1705440-77-2 |
Antiproliferative Effects
Research has indicated that compounds similar to N-(2-chlorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide exhibit significant antiproliferative properties. For instance, a study on 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives demonstrated that these compounds act as tubulin inhibitors with IC50 values around 120 nM . This suggests that the oxadiazole moiety contributes to the inhibition of cancer cell proliferation by disrupting microtubule dynamics.
The mechanism of action for compounds containing the oxadiazole and piperidine structures often involves interference with cellular processes such as mitosis. Specifically, studies have shown that these compounds can lead to increased numbers of mitotic cells in treated leukemia cell lines . The binding affinity to tubulin is a critical aspect of their mechanism, which can be quantitatively assessed through biochemical assays.
Structure–Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural elements in enhancing biological activity. For example:
- The presence of the oxadiazole ring is essential for antiproliferative activity.
- Substituents on the piperidine ring can modulate potency and selectivity against various cancer cell lines.
Case Studies
- Anticancer Activity : In a comparative analysis involving various derivatives, it was found that specific modifications in the piperidine structure significantly improved anticancer efficacy against prostate cancer cell lines (DU145) with IC50 values ranging from 3.0 μM to 120 nM depending on the derivative .
- Anti-Tubercular Activity : A related study investigated substituted oxadiazole derivatives for their anti-tubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values between 1.35 to 2.18 μM, indicating potential for further development in treating tuberculosis infections .
科学研究应用
Synthesis and Characterization
The synthesis of N-(2-chlorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry. These methods confirm the structural integrity and purity of the synthesized compound.
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant biological activities. The following sections summarize key findings related to the biological applications of N-(2-chlorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of oxadiazole derivatives. For instance, a study highlighted that derivatives with similar structures showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli using disc diffusion methods .
Anticancer Potential
The compound's potential as an anticancer agent is supported by findings that suggest oxadiazole derivatives can inhibit cancer cell proliferation. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
Enzyme Inhibition
N-(2-chlorophenyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide has also been investigated for its ability to inhibit key enzymes involved in disease processes. For example, studies have focused on its inhibitory effects on acetylcholinesterase and urease, which are relevant in treating neurodegenerative diseases and urinary tract infections respectively .
Case Study 1: Antibacterial Evaluation
A comprehensive study assessed a series of oxadiazole derivatives for antibacterial activity. The results indicated that compounds with a piperidine structure exhibited enhanced efficacy against multiple bacterial strains. The study utilized both in vitro assays and molecular docking to elucidate the interaction mechanisms between the compounds and bacterial targets .
Case Study 2: Anticancer Studies
Research conducted on similar compounds showed promising results in inhibiting tumor growth in various cancer cell lines. The study employed cell viability assays and flow cytometry to analyze apoptosis induction, revealing that certain modifications to the oxadiazole ring significantly increased anticancer activity .
常见问题
Basic: What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via multi-step protocols involving:
- Condensation reactions to form the 1,2,4-oxadiazole ring, using intermediates like hydrazinecarbothioamides or nitrile oxides (e.g., via cyclization of thiosemicarbazides under alkaline conditions) .
- Piperidine functionalization : Coupling the oxadiazole-methyl-piperidine intermediate with a 2-chlorophenyl carboxamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, oxadiazole-linked methylene at δ 4.0–4.5 ppm) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z calculated for : 420.11) .
- X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated in related piperidine-carboxamide structures .
Advanced: How can Design of Experiments (DoE) optimize oxadiazole ring formation?
- Key variables : Reaction temperature (80–120°C), stoichiometry of nitrile oxide precursors, and catalyst loading (e.g., ammonium persulfate in radical-mediated cyclizations) .
- Response surface methodology (RSM) : To model interactions between variables and maximize yield. For example, a central composite design can identify optimal conditions for oxadiazole cyclization (e.g., 95°C, 1:1.2 molar ratio) .
- Validation : Confirm reproducibility via triplicate runs and HPLC purity analysis (>95%) .
Advanced: How to address low yields in the final coupling step?
- Catalyst screening : Replace traditional EDC/HOBt with uronium salts (e.g., HATU) to enhance carboxamide coupling efficiency .
- Solvent optimization : Use DMF:DCM (1:3) to improve solubility of the piperidine intermediate .
- Byproduct analysis : Employ LC-MS to identify hydrolyzed intermediates (e.g., free carboxylic acids) and adjust reaction pH (6.5–7.5) to minimize degradation .
Advanced: What computational strategies support target identification?
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains). Dock the compound’s pyrazine-oxadiazole moiety into hydrophobic pockets, prioritizing residues with π-π stacking potential (e.g., Phe113 in EGFR) .
- MD simulations : Validate binding stability (50-ns trajectories, AMBER force field) to assess hydrogen bonding with catalytic lysine residues .
- Validation : Compare docking scores (<-9 kcal/mol) with experimental IC values from kinase inhibition assays .
Advanced: How to resolve conflicting bioactivity data across studies?
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., pyrazine vs. pyridine) and correlate with assay results (e.g., IC shifts in kinase inhibition) .
- Assay standardization : Re-evaluate potency under consistent conditions (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability in cytotoxicity data .
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